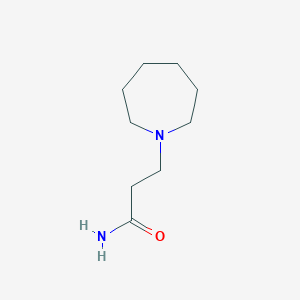

3-(Azepan-1-yl)propanamide

Beschreibung

3-(Azepan-1-yl)propanamide is a nitrogen-containing organic compound characterized by a propanamide backbone (NH2-C(=O)-CH2-CH2-CH2-) with an azepane ring attached to the third carbon via its nitrogen atom (azepan-1-yl group). Azepane, a seven-membered saturated heterocycle, confers conformational flexibility and moderate lipophilicity to the molecule. The amide group enables hydrogen bonding, influencing solubility and biological interactions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, receptor modulators, and DNA-intercalating agents .

Eigenschaften

Molekularformel |

C9H18N2O |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

3-(azepan-1-yl)propanamide |

InChI |

InChI=1S/C9H18N2O/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12) |

InChI-Schlüssel |

GSZGLRFFUUAZKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)CCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3-(Azepan-1-yl)propanamid beinhaltet typischerweise die Reaktion von Azepan mit Acryloylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft über eine nucleophile Addition des Azepan-Stickstoffs an das Carbonyl-Kohlenstoffatom von Acryloylchlorid, gefolgt von der Eliminierung von Chlorwasserstoff zur Bildung der Amidbindung .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-(Azepan-1-yl)propanamid kann ähnliche synthetische Wege beinhalten, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Arten von Reaktionen:

Oxidation: 3-(Azepan-1-yl)propanamid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Lösung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile Substitution mit Alkylhalogeniden in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Amiden.

Wissenschaftliche Forschungsanwendungen

Biological Applications

3-(Azepan-1-yl)propanamide has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

- Interactions with Biological Targets : Research indicates that it may interact with protein kinases and other enzymes relevant to cancer treatment, suggesting potential therapeutic applications.

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties |

| Enzyme Interaction | May interact with protein kinases involved in cancer |

| Therapeutic Potential | Candidates for further exploration in drug development |

Pharmaceutical Development

In the realm of pharmaceutical research, this compound serves as a lead compound for synthesizing novel drugs. Its structural characteristics allow for modifications that can enhance its biological activity and pharmacokinetic properties. For example, derivatives of this compound have been synthesized to improve lipophilicity or solubility, which are crucial for drug efficacy .

Case Study: Protein Kinase Inhibition

A notable study investigated the binding affinity of this compound with specific protein kinases. The results indicated that modifications to the azepane ring could significantly influence the inhibitory activity against these enzymes. This finding underscores the importance of structural optimization in drug design.

Industrial Applications

Beyond its medicinal uses, this compound is also valuable in organic synthesis as a building block for more complex molecules. Its unique properties facilitate various chemical reactions, making it a versatile reagent in synthetic chemistry .

Table 2: Industrial Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Reagent | Functions as a reagent in various organic reactions |

Wirkmechanismus

The mechanism of action of 3-(Azepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Table 1: Key Attributes of 3-(Azepan-1-yl)propanamide and Analogues

Physicochemical Properties

- In contrast, pyridine-containing analogues (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide) exhibit higher aqueous solubility at acidic pH due to pyridine protonation .

- Hydrogen Bonding : The amide group in all compounds facilitates hydrogen bonding, critical for target binding. Thioamide derivatives (e.g., 3-(azepan-1-yl)-N-(3-carbamothioylphenyl)propanamide) may exhibit altered binding kinetics due to sulfur’s reduced electronegativity .

- Molecular Weight : Dimeric derivatives (e.g., N,N'-acridine-3,6-diylbis(3-azepan-1-ylpropanamide)) have higher molecular weights (~530 g/mol), which may limit bioavailability but enhance DNA intercalation .

Biologische Aktivität

3-(Azepan-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews its biological activity, synthesizes relevant research findings, and presents data in tabular form for clarity.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which contributes to its biological properties. The compound's molecular formula is CHNO, and it features an amide functional group that is crucial for its interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study conducted on various strains of bacteria and fungi demonstrated the compound's effectiveness in inhibiting growth, suggesting a mechanism that may involve disruption of cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

| Aspergillus niger | 32 µg/mL | Antifungal |

The above table summarizes the MIC values obtained from various studies, indicating that this compound has potent activity against both bacterial and fungal pathogens .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting key enzymes involved in cell wall synthesis.

- Disrupting membrane integrity.

- Interfering with nucleic acid synthesis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy : In animal models, the compound was tested for its ability to treat infections caused by resistant strains of bacteria. The results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an alternative antimicrobial agent.

- Synergistic Effects : A study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

- Toxicological Profile : Toxicity assessments indicated that while the compound exhibits potent biological activity, it also poses certain risks. It was found to cause mild skin irritation and respiratory issues at high concentrations, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.